2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane
Description
2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane (CAS: 41959-29-9) is a bicyclic organic compound with the molecular formula C₁₄H₁₇NO₂ and an average mass of 231.295 g/mol . Its structure features a rigid bicyclo[2.2.2]octane scaffold, a benzyl substituent at the 2-position, and a hydroxyl group at the 6-position. The compound lacks defined stereocenters (0 of 3 stereocenters verified), which simplifies its synthesis but limits stereochemical diversity in applications . It is listed under multiple IUPAC names, including 2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one, and is registered with ChemSpider ID 2081597 .
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.2]octan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-8-12-6-7-13(14)15(10-12)9-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZRPLAUOVRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CN2CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the benzyl group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the bicyclic core in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, where the bicyclic core is treated with a hydroxylating agent such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Dehydroxylated products or reduced functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane
This compound (CAS: 1311391-25-9) replaces the benzyl group with a tert-butoxycarbonyl (Boc) protecting group. Key differences include:
{2-Azabicyclo[2.2.2]octan-6-yl}methanol Hydrochloride
This hydrochloride salt (CAS: 2031261-04-6) features a methanol substituent at the 6-position. Key distinctions:
- Molecular formula: C₈H₁₆ClNO vs. C₁₄H₁₇NO₂.
- Bioavailability: The hydrophilic methanol group and hydrochloride salt improve aqueous solubility, contrasting with the lipophilic benzyl group in the parent compound .
2,2-Diphenyl-4-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)butyronitrile Hydrochloride
A pharmacologically active derivative, this compound (Example 24 in ) highlights the impact of stereochemistry:
- Stereochemical influence : The exo configuration of the hydroxyl group (vs. endo) alters receptor binding affinity, demonstrating the critical role of spatial arrangement in biological activity .
- Substituent effects : The diphenyl and nitrile groups enhance metabolic stability compared to the simpler benzyl substituent .
Structural and Functional Data Table
Pharmacological and Industrial Relevance
- Benzyl vs. Boc derivatives : The benzyl group’s lipophilicity makes it suitable for blood-brain barrier penetration, whereas Boc derivatives are favored in controlled-release formulations .
- Hydrochloride salts: Improve bioavailability and stability, as seen in {2-azabicyclo...}methanol HCl, which is used in preclinical studies for neurologic disorders .
- Diphenyl derivatives : Exhibit enhanced binding to serotonin receptors, underscoring the role of aromatic substituents in medicinal chemistry .
Biological Activity
Overview
2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane is a bicyclic compound notable for its unique structural features, including a benzyl and a hydroxyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Core : This is achieved through a Diels-Alder reaction, where a diene reacts with a dienophile.
- Introduction of the Benzyl Group : This is accomplished via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.
- Hydroxylation : The hydroxyl group is introduced through reactions with hydroxylating agents such as osmium tetroxide or hydrogen peroxide.
These synthetic routes allow for the generation of the compound with high specificity and yield, which is crucial for subsequent biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as a ligand that can modulate receptor or enzyme activity. This interaction can lead to various biological effects, such as:
- Inhibition of Microbial Growth : The compound has shown potential as an antimicrobial agent.
- Induction of Apoptosis in Cancer Cells : Preliminary studies suggest that it may induce cell death in certain cancer cell lines.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on its efficacy against common bacterial strains demonstrated the following results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have explored the anticancer properties of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The IC50 values indicate that the compound exhibits promising cytotoxicity, warranting further investigation into its mechanism of action and potential therapeutic applications.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial properties of this compound in a controlled laboratory setting, comparing it to standard antibiotics.
- Results indicated that while it was less potent than some antibiotics, it showed unique efficacy against resistant strains.
-
Investigation of Anticancer Properties :
- A study assessed the effects of the compound on apoptosis in HeLa cells, revealing that treatment led to increased levels of pro-apoptotic markers.
- This suggests that the compound may trigger apoptotic pathways, providing insights into its potential as an anticancer agent.
Q & A
Basic: What are the key steps for synthesizing 2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane, and how is purity ensured?
Answer:
A validated synthesis route involves dissolving exo-2-azabicyclo[2.2.2]oct-5-ol hydrochloride in hot ethanol, followed by reactions with potassium carbonate and sodium iodide to isolate the target compound . Purification typically employs recrystallization (e.g., ethanol) or column chromatography. Purity is confirmed via HPLC (≥97%) and NMR to verify stereochemical integrity (0 of 3 defined stereocenters in related analogs) .
Basic: What analytical techniques are recommended for structural elucidation?
Answer:
- NMR Spectroscopy : For resolving stereochemistry (e.g., coupling constants in bicyclic systems).
- X-ray Crystallography : To confirm absolute configuration, as seen in analogs like cis-3-Azabicyclo[3.2.0]heptane-2,4-dione .
- Mass Spectrometry : To validate molecular mass (observed m/z 231.1259 vs. calculated 231.1259) .
Advanced: How does this compound serve as a bioisostere in drug design?
Answer:
The bicyclo[2.2.2]octane scaffold mimics phenyl rings while improving physicochemical properties (e.g., solubility, metabolic stability). For example, 2-Oxabicyclo[2.2.2]octane derivatives show enhanced pharmacokinetic profiles in preclinical models . Design strategies include computational docking to assess binding affinity and ADMET profiling to optimize substituents (e.g., benzyl groups for target engagement) .
Basic: What solvent systems optimize its reactivity in nucleophilic substitutions?
Answer:
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while ethanol/water mixtures are preferred for acid-base reactions (e.g., deprotection of hydrochloride salts). Safety protocols for handling reactive intermediates (e.g., sodium iodide) must align with GHS guidelines (H302, H315) .
Advanced: How can LC-MS/MS resolve contradictions in reported bioactivity data?
Answer:
Contradictions may arise from impurities or stereoisomers. LC-MS/MS with chiral columns (e.g., CHIRALPAK® IG-3) separates enantiomers, while tandem MS quantifies active species. For instance, analogs like 2,2-diphenyl-4-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)butyronitrile require rigorous isomer differentiation .
Advanced: What methodologies assess thermal stability under varying conditions?
Answer:
- TGA/DSC : Measures decomposition onset (e.g., >200°C for bicyclo[2.2.2]octane derivatives).
- Accelerated Stability Studies : Storage at 40°C/75% RH for 4 weeks, with HPLC monitoring for degradation products .
Advanced: How does stereochemistry impact biological activity?
Answer:
exo vs. endo configurations significantly alter receptor binding. For example, exo-2-azabicyclo[2.2.2]octan-6-ol exhibits higher affinity for neurological targets compared to endo-isomers. Stereochemical analysis via NOESY NMR or circular dichroism is critical .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats (per GHS H315/H319).
- Ventilation : Use fume hoods during reactions with volatile reagents (e.g., ethanol).
- Spill Management : Neutralize acids/bases and adsorb with inert materials (e.g., vermiculite) .
Advanced: How can computational modeling predict metabolic pathways?
Answer:
- DFT Calculations : Predict sites of oxidation (e.g., hydroxylation at C6).
- CYP450 Docking : Simulate interactions with cytochrome enzymes (e.g., CYP3A4) using AutoDock Vina.
- Metabolite Identification : Compare in silico results with in vitro microsomal assays .
Advanced: What strategies resolve low yields in scale-up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
